4-(2-Chlorophenoxy)aniline hydrochloride
Description
Contextualization within Halogenated Aniline (B41778) Derivatives
4-(2-Chlorophenoxy)aniline (B1583174) hydrochloride belongs to the broader class of halogenated aniline derivatives. This category of compounds is characterized by an aniline core—a benzene (B151609) ring attached to an amino group (-NH2)—which is further substituted with one or more halogen atoms. researchgate.net In this specific molecule, a chlorine atom is present on a phenoxy group attached to the aniline structure.
Halogenated aromatic compounds are ubiquitous in organic chemistry. nih.gov They are essential building blocks in the synthesis of fine chemicals, including those used in the production of pharmaceuticals and other specialized materials. researchgate.netresearchgate.net The presence of a halogen, such as chlorine, on the aromatic ring significantly influences the molecule's electronic properties and reactivity. This allows it to serve as a handle for introducing other functional groups through various chemical transformations, most notably cross-coupling reactions. nih.gov The amino group of the aniline moiety is also highly reactive and directs electrophilic substitution reactions primarily to the ortho- and para-positions of the ring. byjus.comwikipedia.org The interplay between the halogenated phenoxy group and the aniline core defines the unique chemical behavior of 4-(2-Chlorophenoxy)aniline and its hydrochloride salt.
Significance as a Research Compound in Contemporary Organic Chemistry
In contemporary organic chemistry, 4-(2-Chlorophenoxy)aniline hydrochloride is primarily valued as a versatile intermediate and building block. The field of pharmaceutical chemistry, which bridges chemistry and medicine, is dedicated to the discovery and development of new drugs. openaccessjournals.com This process relies heavily on medicinal chemistry to design and synthesize novel, biologically active compounds. openaccessjournals.comnih.gov
The structure of this compound contains key features—an aromatic amine and an aryl chloride—that are common in pharmacologically active molecules. Chemists utilize such intermediates to construct more complex molecular architectures through multi-step synthetic sequences. The ability to modify the molecule at different positions allows for the systematic development of compound libraries, which can then be screened for potential therapeutic activity. Its role is therefore critical in the early stages of drug discovery and development, providing a foundational structure for creating new chemical entities. openaccessjournals.com
Overview of Key Research Areas and Methodological Approaches
The primary research area involving this compound is synthetic organic chemistry, with a strong emphasis on the development of new pharmaceutical agents. openaccessjournals.com It serves as a starting material or key intermediate in synthetic pathways aimed at producing target molecules with specific biological functions.
Methodological approaches for utilizing this compound are diverse and rooted in established organic reactions. Key methods include:
N-Acylation and N-Alkylation: The amino group on the aniline ring is a reactive nucleophile, readily participating in reactions with acylating or alkylating agents to form amides or substituted amines.
Diazotization: Like other anilines, the amino group can be converted into a diazonium salt. wikipedia.org This intermediate is highly versatile and can be replaced by a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, through reactions like the Sandmeyer reaction. wikipedia.org
Cross-Coupling Reactions: The carbon-chlorine bond provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-nitrogen bonds. This is a powerful method for elaborating the molecular structure. wikipedia.org
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, allowing for the introduction of additional functional groups onto the aromatic core. byjus.com
Through these and other synthetic transformations, researchers can systematically modify the structure of this compound to explore structure-activity relationships (SAR) and optimize compounds for desired biological effects. openaccessjournals.com
Chemical and Physical Properties
Below are tables detailing the key properties of this compound and its corresponding free base, 4-(2-Chlorophenoxy)aniline.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 81574-47-2 bldpharm.com |
| Molecular Formula | C₁₂H₁₁Cl₂NO bldpharm.com |
| Molecular Weight | 256.13 g/mol bldpharm.com |
| Synonyms | Benzenamine, 4-(2-chlorophenoxy)-, hydrochloride |
| Physical Form | Solid sigmaaldrich.com |
Table 2: Properties of 4-(2-Chlorophenoxy)aniline (Free Base)
| Property | Value |
|---|---|
| CAS Number | 56705-85-2 sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₀ClNO sigmaaldrich.com |
| Molecular Weight | 219.67 g/mol sigmaaldrich.com |
| IUPAC Name | 4-(2-chlorophenoxy)aniline sigmaaldrich.com |
| InChI Key | GKVDUWJVFNUYAR-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-chlorophenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10;/h1-8H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNZRHEMISKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 2 Chlorophenoxy Aniline Hydrochloride
Established Synthetic Routes and Precursor Transformations
The construction of the 4-(2-chlorophenoxy)aniline (B1583174) backbone relies on well-documented organic reactions. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. The most common approaches begin with a precursor that already contains the diphenyl ether linkage, followed by the chemical transformation of a functional group to yield the final aniline (B41778).
A prevalent and efficient method for synthesizing 4-(2-chlorophenoxy)aniline is through the reduction of its nitro analogue, 1-chloro-2-(4-nitrophenoxy)benzene. The nitro group serves as a precursor to the amine, and its conversion is a critical step in the synthesis. This transformation can be accomplished using various reduction protocols, including catalytic hydrogenation and chemical reduction methods.
Catalytic hydrogenation is a widely used industrial method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profile. google.com This process involves the use of hydrogen gas in the presence of a metal catalyst. For the synthesis of halogenated aromatic amines, catalysts such as platinum supported on carbon (Pt/C) are often employed. google.com
The reaction is typically carried out under pressure in a solvent like methanol (B129727). google.com For instance, the hydrogenation of a related compound, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, is performed using a combination of catalytic transfer hydrogenation followed by gaseous hydrogenation with a platinum-on-carbon catalyst. google.com A key challenge in the hydrogenation of halogenated nitroaromatics is preventing the undesired side reaction of dehalogenation. The choice of catalyst and reaction conditions, such as temperature and pressure, is crucial to maximize the yield of the desired amino product while minimizing the cleavage of the carbon-chlorine bond. google.com
Table 1: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | 5% Platinum on Carbon (Pt/C) | google.com |
| Reactant | Aromatic Nitro Compound | google.com |
| Solvent | Methanol | google.com |
| Pressure | 10-18 bar Hydrogen | google.com |
| Temperature | 60°C | google.com |
Chemical reduction offers an alternative to catalytic hydrogenation, particularly when specific chemoselectivity is required or to avoid high-pressure equipment. The use of iron powder in the presence of an acid, known as the Béchamp reduction, is a classic and cost-effective method for converting nitroarenes to anilines. commonorganicchemistry.comorganic-chemistry.org
This reaction is typically performed by suspending the nitro-substituted precursor and iron powder in a solvent mixture, such as ethanol and water or acetic acid. commonorganicchemistry.comgoogle.com An acid, like hydrochloric acid or acetic acid, is added to activate the iron and facilitate the reduction. The reaction is often exothermic and may require initial cooling before being heated to reflux to ensure completion. commonorganicchemistry.com The process is robust and tolerates a variety of functional groups. organic-chemistry.org After the reaction, the iron oxides are filtered off, and the product is isolated following a workup procedure that typically involves basification to liberate the free amine. commonorganicchemistry.com
Table 2: Representative Conditions for Iron-Mediated Nitro Reduction
| Reagents & Conditions | Details | Source |
|---|---|---|
| Reducing Agent | Iron (Fe) powder | commonorganicchemistry.com |
| Solvent System | Ethanol/Water, Acetic Acid | commonorganicchemistry.comgoogle.com |
| Acid Promoter | Acetic Acid (AcOH), Ammonium (B1175870) Chloride (NH₄Cl), Hydrochloric Acid (HCl) | commonorganicchemistry.com |
| Temperature | Room Temperature to 100°C | commonorganicchemistry.com |
| Workup | Filtration of iron salts, extraction, and basification (e.g., with NaOH or NaHCO₃) | commonorganicchemistry.com |
The formation of the diaryl ether bond is a key step in constructing the precursor for 4-(2-chlorophenoxy)aniline. This is often achieved via a nucleophilic aromatic substitution (SNAr) reaction. libretexts.org This mechanism involves the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to a suitable leaving group (e.g., a halogen). libretexts.orgnih.gov
In the context of synthesizing the precursor, 1-chloro-2-(4-nitrophenoxy)benzene, the reaction would typically involve reacting 2-chlorophenol (B165306) (as the sodium or potassium salt, 2-chlorophenoxide) with 1-chloro-4-nitrobenzene. The nitro group at the para position of 1-chloro-4-nitrobenzene activates the ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack by the phenoxide. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex before the leaving group is expelled, resulting in the formation of the diaryl ether. libretexts.orgnih.gov
The synthetic principles used for 4-(2-chlorophenoxy)aniline can be adapted to produce its various isomers and analogues. The synthesis of these related compounds often involves similar reaction types but with different starting materials to achieve the desired substitution pattern.
The synthesis of the isomer 2-(4-chlorophenoxy)aniline can be achieved through several routes. One common method involves the Ullmann condensation, which is not detailed in the provided context, or by starting with different precursors. For example, one synthetic process begins with o-chloronitrobenzene and p-chlorobenzoic acid to first synthesize the nitro-substituted diphenyl ether intermediate, which is then reduced via catalytic hydrogenation to yield 2-(4-chlorophenoxy)aniline. google.com
An alternative, more novel approach starts from 9-fluorenone (B1672902). This multi-step process involves ring-opening, chlorination, amidation, and finally a Hofmann rearrangement to produce the target aniline. This method is noted for avoiding expensive raw materials and catalysts, achieving a high yield and purity. google.com
Synthesis of Related Isomers and Analogues
Synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline
The synthesis of 3-chloro-4-(4-chlorophenoxy)aniline is a multi-step process that typically involves the formation of a diaryl ether linkage, a critical step in the assembly of the core structure. A common and effective method for creating such a bond is through a nucleophilic aromatic substitution reaction, often facilitated by a copper catalyst in what is known as an Ullmann condensation or a related coupling reaction.
A plausible synthetic route commences with the reaction of 4-amino-2-chlorophenol with 1-chloro-4-iodobenzene. In this reaction, the hydroxyl group of the phenol acts as a nucleophile, displacing the iodine atom on the aromatic ring of 1-chloro-4-iodobenzene. The presence of a base is crucial to deprotonate the phenol, thereby increasing its nucleophilicity. Copper-based catalysts, such as copper(I) iodide, are frequently employed to facilitate this coupling reaction, which is typically carried out in a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
An alternative approach involves the reaction of 4-fluoronitrobenzene with 2-chlorophenol. The highly activated fluorine atom on the nitro-substituted benzene (B151609) ring is susceptible to nucleophilic aromatic substitution by the phenoxide ion generated from 2-chlorophenol in the presence of a base. Following the formation of the diaryl ether, the nitro group is subsequently reduced to an amine. This reduction can be achieved using various established methods, such as catalytic hydrogenation with palladium on carbon or by using a metal catalyst like iron or tin in an acidic medium.
A general representation of the reaction is as follows:
General Reaction Scheme:
[Aromatic Halide] + [Phenol] --(Base, Catalyst)--> [Diaryl Ether]
The reaction conditions are critical for achieving a high yield of the desired product while minimizing side reactions. The choice of base, catalyst, solvent, and temperature all play a significant role in the outcome of the synthesis.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) |
| 4-amino-2-chlorophenol | 1-chloro-4-iodobenzene | Copper(I) Iodide | Potassium Carbonate | DMF | 120-150 |
| 4-fluoronitrobenzene | 2-chlorophenol | (Not always required) | Sodium Hydride | DMSO | 100-130 |
Conversion to Hydrochloride Salt
The conversion of the free base, 4-(2-Chlorophenoxy)aniline, into its hydrochloride salt is a straightforward acid-base reaction. This process is often employed to improve the compound's stability, solubility in aqueous media, and ease of handling.
The formation of the aniline hydrochloride salt is typically achieved by treating a solution of the aniline with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the aniline's amino group acts as a base, accepting a proton from the hydrochloric acid.
The reaction is generally carried out in an organic solvent in which the aniline is soluble but the resulting hydrochloride salt is not. This difference in solubility facilitates the isolation of the product through precipitation. Common solvents used for this purpose include diethyl ether, isopropanol (B130326), or ethyl acetate (B1210297). The hydrochloric acid can be added as a gas, a solution in a compatible organic solvent (like HCl in diethyl ether or isopropanol), or as an aqueous solution, although the use of non-aqueous conditions is often preferred to avoid the introduction of water, which can affect the crystallinity and stability of the final product.
The reaction is typically exothermic and is often performed at a controlled temperature, sometimes with cooling, to manage the reaction rate and ensure the formation of a crystalline product. Once the salt has precipitated, it can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials or impurities, and then dried under vacuum.
The stability of the hydrochloride salt can be influenced by several factors during the salification process. Optimization of this process is crucial for obtaining a product with desirable physical and chemical properties. Key parameters that are often optimized include the stoichiometry of the acid, the rate of addition, the reaction temperature, and the choice of solvent.
Controlling the crystallinity of the salt is a primary objective for enhancing stability. The formation of a stable crystalline lattice can protect the compound from degradation due to factors such as moisture, light, and air. The choice of solvent plays a critical role in determining the crystal form (polymorph) of the salt. Different solvents can lead to the formation of different polymorphs, each with its own unique solubility, dissolution rate, and stability profile. Therefore, a screening of various solvents is often conducted to identify the conditions that produce the most stable and desirable crystal form.
Furthermore, controlling the particle size and morphology of the salt can also contribute to its stability and handling characteristics. Techniques such as controlled cooling rates and the use of anti-solvents can be employed to influence the crystallization process and obtain a product with a uniform particle size distribution. The final product is often characterized using techniques such as X-ray powder diffraction (XRPD) to confirm its crystalline form and thermal analysis (e.g., DSC, TGA) to assess its thermal stability.
| Parameter | Objective | Method |
| Stoichiometry | Ensure complete conversion without excess acid | Precise addition of a slight molar excess of HCl |
| Solvent Selection | Control polymorphism and ensure high purity | Screening of various organic solvents (e.g., ethanol, acetone, ethyl acetate) |
| Temperature Control | Promote formation of stable crystals | Gradual cooling or maintaining a constant temperature during precipitation |
| Stirring Rate | Achieve uniform particle size | Consistent and controlled agitation during crystallization |
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles to the synthesis of 4-(2-Chlorophenoxy)aniline hydrochloride aims to reduce the environmental impact of the manufacturing process. This involves a holistic approach to chemical synthesis, from the selection of starting materials to the minimization of waste.
A key aspect of green chemistry is the use of reagents that are less hazardous and more environmentally benign. In the context of the synthesis of this compound, this could involve several considerations. For instance, in the diaryl ether formation step, replacing traditional copper catalysts with more sustainable and less toxic alternatives, such as iron-based catalysts, is an area of active research.
The choice of base is also important. Using inorganic bases like potassium carbonate is generally preferred over organometallic bases, which can be more hazardous and generate more waste. In the reduction of the nitro group, catalytic hydrogenation is a greener alternative to the use of stoichiometric metal reductants like iron or tin, as it produces water as the only byproduct.
The selection of solvents is another critical area for the application of green chemistry principles. Traditional volatile organic compounds (VOCs) like DMF and DMSO are effective but pose environmental and health risks. The exploration of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, is a key focus for making the synthesis more sustainable.
Atom economy is a measure of how efficiently a chemical reaction converts the atoms in the reactants into the desired product. Reactions with high atom economy are those that generate minimal waste. In the synthesis of this compound, maximizing atom economy would involve choosing reaction pathways that incorporate the maximum number of atoms from the starting materials into the final product. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts.
The development of catalytic processes is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency and selectivity under milder conditions, thereby reducing energy consumption. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly advantageous from a process efficiency standpoint.
Chemical Reactivity and Transformation Pathways of 4 2 Chlorophenoxy Aniline Hydrochloride
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule, an aromatic amine, is a key site for various chemical reactions. The amino group (-NH2) is nucleophilic and can participate in several important transformations.
Amination Reactions
Amination reactions involving the aniline moiety typically refer to the formation of new carbon-nitrogen bonds, where the aniline nitrogen acts as the nucleophile. A significant class of such reactions is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. While often used to form aniline derivatives from aryl halides, the existing amino group in 4-(2-Chlorophenoxy)aniline (B1583174) can undergo further N-arylation or N-alkylation under specific catalytic conditions. For instance, the Buchwald-Hartwig amination of chlorobenzene (B131634) with aniline has been studied, demonstrating the general principle of coupling an aryl halide with an amine. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. researchgate.net
Reductive amination is another important transformation. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine. organic-chemistry.org Various reducing agents can be employed, such as sodium borohydride (B1222165) or hydrogen gas with a metal catalyst. organic-chemistry.orgfrontiersin.org This method provides a direct route to N-alkylated derivatives of 4-(2-Chlorophenoxy)aniline. The reactivity in reductive amination can be influenced by the electronic nature of the aniline derivative. organic-chemistry.org
Acylation and Amide Coupling Reactions
The primary amine of 4-(2-Chlorophenoxy)aniline readily undergoes acylation to form amides. This reaction is fundamental in organic synthesis and is often used to protect the amino group or to build larger molecular structures. uomustansiriyah.edu.iqlibretexts.org Acylation can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. uomustansiriyah.edu.iqgoogle.com
A common laboratory procedure involves reacting the aniline with an acylating agent like acetic anhydride (B1165640), often in the presence of a base like sodium acetate (B1210297) to neutralize the acid byproduct. uomustansiriyah.edu.iqlibretexts.org For less reactive anilines or when coupling with sterically hindered carboxylic acids, more potent coupling reagents are necessary. researchgate.netresearchgate.net A wide array of such reagents has been developed, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.comgrowingscience.com The choice of coupling reagent, base (e.g., DIPEA, DMAP), and solvent significantly impacts the reaction's efficiency. researchgate.netnih.gov The general mechanism for carbodiimide-mediated amide coupling involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com
| Coupling Reagent System | Typical Substrates | Key Features | Reference |
|---|---|---|---|
| Acetic Anhydride / Sodium Acetate | Aniline and simple derivatives | Classical method, suitable for simple acetylations. uomustansiriyah.edu.iqlibretexts.org | uomustansiriyah.edu.iqlibretexts.org |
| EDC / DMAP / HOBt | Electron-deficient amines and functionalized carboxylic acids | Provides good results for challenging couplings. nih.gov | nih.gov |
| TBTU / DIEA | Less reactive anilines | A strong coupling agent used for difficult amide bond formations. researchgate.net | researchgate.net |
| PyBroP / Acetonitrile (B52724) (Microwave) | Substituted anilines | Effective for certain challenging couplings under microwave irradiation. researchgate.net | researchgate.net |
Condensation Reactions
The aniline moiety can participate in condensation reactions with various electrophiles. A classic example is the reaction with carbonyl compounds to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed. The formation of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Furthermore, condensation reactions can occur with other types of reagents. For example, reactions with chlorophosphanes can lead to the formation of P-N bonds, resulting in phosphorus-containing aniline derivatives. elsevierpure.com The specific products of such condensation reactions depend on the reactants and the reaction conditions employed. elsevierpure.com
Reactions Involving the Halogenated Phenoxy Group
The 2-chlorophenoxy group presents another reactive site within the molecule, primarily centered around the carbon-chlorine bond.
Nucleophilic Substitution Reactions
The chlorine atom on the phenoxy ring is attached to an sp2-hybridized carbon and is generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions. organic-chemistry.orgwikipedia.orgbyjus.comyoutube.comlibretexts.org Aromatic nucleophilic substitution (SNAr) on aryl chlorides is possible but typically requires harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring. In the case of 4-(2-Chlorophenoxy)aniline, the ether linkage and the amino group are not sufficiently activating for facile SNAr reactions.
Cross-Coupling Methodologies (e.g., Suzuki Coupling)
The carbon-chlorine bond of the 2-chlorophenoxy group can be effectively functionalized using transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgyoutube.com This reaction involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.orgyoutube.comuwindsor.ca
While aryl chlorides are known to be less reactive than the corresponding bromides or iodides in Suzuki coupling, significant advancements have been made to facilitate their use. libretexts.orgusc.edu.au These advancements include the development of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands and the use of stronger bases. libretexts.orguwindsor.ca These conditions promote the oxidative addition of the aryl chloride to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. libretexts.org The Suzuki coupling offers a versatile method to introduce new aryl or vinyl groups at the 2-position of the phenoxy ring, thereby enabling the synthesis of a diverse range of biaryl and styrenyl derivatives. The reaction is valued for the mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. youtube.comuwindsor.ca
| Catalyst System | Substrate | Key Features | Reference |
|---|---|---|---|
| Palladium with bulky, electron-donating phosphine ligands | Aryl chlorides | Overcomes the lower reactivity of aryl chlorides in oxidative addition. libretexts.org | libretexts.org |
| Sulfur-containing palladacycles | Activated aryl chlorides | Effective for Suzuki reactions at room temperature. uwindsor.ca | uwindsor.ca |
| (L1)PdCl2 [L1 = N-diphenylphosphanyl-2-aminopyridine] | Unreactive aryl chlorides | Catalyzes Suzuki-Miyaura cross-coupling with a wide scope of substrates. usc.edu.au | usc.edu.au |
Degradation Pathways and Stability Studies of 4-(2-Chlorophenoxy)aniline Hydrochloride
The environmental persistence and transformation of this compound are governed by its susceptibility to various degradation mechanisms. The principal routes of its breakdown are through hydrolytic and oxidative pathways, which lead to the cleavage of its fundamental structure and the creation of several intermediate compounds.
Hydrolytic Degradation Mechanisms
The stability of this compound in water is a key determinant of its longevity in aquatic systems. The molecule's diphenyl ether linkage makes it prone to cleavage under specific environmental conditions.
The main pathway of hydrolytic breakdown involves the cleavage of the ether bond. This reaction is significantly influenced by factors such as pH and temperature. In acidic conditions, the oxygen atom of the ether can become protonated, which in turn facilitates a nucleophilic attack by water, causing the C-O bond to break. This process is expected to produce 2-chlorophenol (B165306) and 4-aminophenol (B1666318) as the initial primary degradation products. Research on analogous diphenyl ether herbicides confirms that ether bond cleavage is a prevalent degradation route. mdpi.com
While the aniline part of the molecule is less likely to undergo hydrolysis under typical environmental conditions, the hydrochloride salt will readily dissociate in water, releasing the free aniline and chloride ions. The basic nature of the aniline group, with a pKa value around 4-5, indicates that it will predominantly exist in its protonated anilinium form in acidic to neutral aqueous solutions.
Table 1: Postulated Hydrolytic Degradation Products of this compound
| Initial Compound | Degradation Pathway | Primary Products |
| This compound | Ether Bond Cleavage (Acid-catalyzed) | 2-Chlorophenol |
| 4-Aminophenol | ||
| Note: This table is based on inferred pathways from related compounds. |
Oxidative Degradation Processes (e.g., Fenton-like systems)
Oxidative degradation, especially through advanced oxidation processes (AOPs) such as Fenton-like systems, represents a major pathway for the transformation of this compound. Fenton's reagent, which is a solution of hydrogen peroxide and an iron catalyst, produces highly reactive hydroxyl radicals (•OH) that can attack the aromatic rings of the molecule.
The degradation is anticipated to occur via several simultaneous reactions:
Hydroxylation of the Aromatic Rings: Hydroxyl radicals can attack both the chlorophenoxy and the aniline rings, which leads to the formation of a variety of hydroxylated intermediates. For the aniline ring, this can result in the formation of different aminophenol isomers.
Ether Bond Cleavage: In a similar fashion to hydrolysis, the ether linkage can be broken by oxidative attack, yielding 2-chlorophenol and various intermediates derived from the aniline ring.
Oxidation of the Aniline Moiety: The amino group is vulnerable to oxidation, which can lead to the formation of nitroso, nitro, and ultimately, quinone-like structures. Studies concerning the Fenton oxidation of aniline and its derivatives have identified benzoquinone as a key intermediate. google.com
Dechlorination: The chlorine atom on the phenoxy ring can be removed through either reductive or oxidative processes, though this is typically a slower reaction compared to ring hydroxylation and ether cleavage.
Investigations into the degradation of p-aminophenol using Fenton's reagent have shown that the reaction's efficiency is highly dependent on operational parameters like pH, as well as the concentrations of hydrogen peroxide and ferrous ions. tsijournals.combibliotekanauki.pl The optimal pH for Fenton's oxidation is generally found to be around 3.
Table 2: Potential Oxidative Degradation Intermediates of this compound in a Fenton-like System
| Initial Compound | Proposed Intermediate | Formation Pathway |
| This compound | 2-Chlorophenol | Ether bond cleavage |
| 4-Aminophenol | Ether bond cleavage | |
| Hydroxylated 4-(2-Chlorophenoxy)aniline derivatives | •OH attack on aromatic rings | |
| Benzoquinone derivatives | Oxidation of the aniline moiety | |
| Chlorinated catechols | Hydroxylation of the chlorophenoxy ring | |
| Note: This table is based on inferred pathways from related compounds such as p-aminophenol and diphenyl ether herbicides. |
Under extended and optimized Fenton treatment conditions, the complete mineralization of this compound into carbon dioxide, water, and inorganic ions is achievable.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of 4-(2-Chlorophenoxy)aniline (B1583174) hydrochloride. The infrared and Raman spectra are complementary, with their selection rules often allowing for a more complete vibrational analysis when used together. epequip.com
Analysis of Characteristic Functional Group Vibrations
The FT-IR and FT-Raman spectra of 4-(2-Chlorophenoxy)aniline hydrochloride are dominated by vibrations characteristic of its primary functional groups: the anilinium ion (-NH₃⁺), the diaryl ether linkage (C-O-C), the substituted aromatic rings, and the carbon-chlorine bond (C-Cl).
In the hydrochloride salt, the amine group is protonated to form an anilinium ion. This significantly alters the N-H stretching vibrations compared to the free aniline (B41778) base. The characteristic symmetric and antisymmetric N-H stretching vibrations of a primary amine (typically found between 3300-3500 cm⁻¹) are replaced by broader, more complex absorptions for the -NH₃⁺ group, which are expected at lower wavenumbers, often in the 2800-3200 cm⁻¹ region, due to the increased bond strength and involvement in hydrogen bonding. nist.gov The N-H bending (scissoring) vibrations for the anilinium ion are anticipated around 1600-1630 cm⁻¹ and 1500-1550 cm⁻¹. researchgate.net
The diaryl ether linkage gives rise to characteristic C-O-C stretching vibrations. These are typically observed as two distinct bands corresponding to asymmetric and symmetric stretching modes. For diphenyl ether, these bands appear around 1240 cm⁻¹ (asymmetric) and in the 1000-1100 cm⁻¹ region (symmetric). rsc.org For this compound, similar strong absorptions are expected, with their exact positions influenced by the electronic effects of the chloro and anilinium substituents.
Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. materialsciencejournal.org The in-plane C=C stretching vibrations of the two phenyl rings typically produce a set of four bands in the 1450-1620 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are highly characteristic of the substitution pattern on the aromatic rings and are expected in the 680-900 cm⁻¹ range. The C-Cl stretching vibration for chlorobenzene (B131634) derivatives typically appears as a strong band in the FT-IR spectrum in the 550-850 cm⁻¹ region. researchgate.net
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibration Type | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Anilinium (-NH₃⁺) | N-H Stretch | 2800 - 3200 | Medium-Broad | Weak |
| Anilinium (-NH₃⁺) | N-H Bend | 1500 - 1630 | Medium-Strong | Medium |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aromatic | C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |
| Diaryl Ether | C-O-C Asymmetric Stretch | ~1240 | Strong | Medium |
Conformational Analysis via Vibrational Signatures
The three-dimensional structure of this compound is not rigid; rotation can occur around the C-O and C-N single bonds. This rotation defines the molecule's conformation, specifically the dihedral angles between the planes of the two aromatic rings. These conformational states can be investigated using vibrational spectroscopy, particularly by analyzing low-frequency modes. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic frameworks.
Proton NMR (¹H-NMR) for Hydrogen Connectivity and Environment
The ¹H-NMR spectrum provides a map of the different proton environments in the molecule. For this compound, distinct signals are expected for the protons on the two aromatic rings and the anilinium protons.
The aniline-derived ring contains four protons. Due to the para-substitution of the phenoxy group, these protons would ideally form an AA'BB' system, appearing as two sets of signals that resemble doublets. The protons ortho to the anilinium group (H-3, H-5) would be shifted downfield compared to aniline itself due to the electron-withdrawing effect of the -NH₃⁺ group, while the protons meta to it (H-2, H-6) would be less affected.
The chlorophenoxy-derived ring has four protons in more distinct chemical environments due to the ortho-chloro substituent. This would result in four separate signals with complex splitting patterns (doublet, triplet, or doublet of doublets), spanning a range typical for substituted benzene (B151609) rings (approximately 6.8-7.5 ppm). The proton ortho to the chlorine atom would likely be the most downfield of this set.
The anilinium protons (-NH₃⁺) would typically appear as a broad singlet, significantly downfield due to the positive charge and hydrogen bonding with the solvent or counter-ion. Its integration would correspond to three protons.
Table 2: Predicted ¹H-NMR Chemical Shift Assignments (Predicted for a typical deuterated solvent like DMSO-d₆)
| Proton Position | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Anilinium -NH ₃⁺ | > 10 | Broad Singlet | Chemical shift is variable and depends on solvent and concentration. |
| Ring A (Aniline) H-2, H-6 | 7.0 - 7.3 | d | Protons meta to the -NH₃⁺ group. |
| Ring A (Aniline) H-3, H-5 | 7.3 - 7.6 | d | Protons ortho to the -NH₃⁺ group. |
Carbon-13 NMR (¹³C-NMR)
The ¹³C-NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. For this compound, with its C₁ symmetry, twelve distinct signals are expected for the twelve aromatic carbon atoms.
The chemical shifts are influenced by the substituents. The carbon atom bonded to the chlorine (C-2') will be significantly affected, as will the carbons bonded to the ether oxygen (C-4, C-1') and the anilinium group (C-1). The ether-linked carbons are typically found in the 140-160 ppm range. rsc.orgchemicalbook.com The carbon bearing the anilinium group (C-1) would be expected in the 130-140 ppm range, while the carbon bearing the chlorine atom (C-2') would be in a similar region. The remaining aromatic carbons would appear in the typical 115-130 ppm range. rsc.orgresearchgate.net
Table 3: Predicted ¹³C-NMR Chemical Shift Assignments (Predicted for a typical deuterated solvent like DMSO-d₆)
| Carbon Position | Predicted δ (ppm) | Notes |
|---|---|---|
| C-1 | 130 - 140 | Attached to -NH₃⁺, shifted downfield. |
| C-2, C-6 | 120 - 130 | Meta to -NH₃⁺. |
| C-3, C-5 | 115 - 125 | Ortho to -NH₃⁺. |
| C-4 | 145 - 155 | Attached to ether oxygen. |
| C-1' | 150 - 160 | Attached to ether oxygen. |
| C-2' | 125 - 135 | Attached to chlorine. |
Advanced NMR Techniques (e.g., 2D NMR) for Complex Structural Assignment
While 1D NMR provides significant data, unambiguous assignment of all proton and carbon signals, especially for the complex chlorophenoxy ring, requires advanced 2D NMR techniques.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, identifying adjacent protons. It would be crucial for tracing the connectivity of the four neighboring protons on the chlorophenoxy ring and confirming the AA'BB' system on the aniline ring.
HSQC or HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.
Together, these 2D NMR experiments provide a complete and verified assignment of every proton and carbon atom in the molecule, confirming the structure of this compound with a high degree of certainty.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a compound by measuring its mass with extremely high accuracy. core.ac.ukwvu.edu For 4-(2-Chlorophenoxy)aniline, the hydrochloride salt, HRMS would typically be performed on the protonated free base, [M+H]⁺. The instrument measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the calculation of a single, unique elemental formula, distinguishing it from other compounds with the same nominal mass.
The theoretical exact mass of the 4-(2-Chlorophenoxy)aniline free base (C₁₂H₁₀ClNO) is calculated from the monoisotopic masses of its constituent elements. This calculated value serves as a reference against which the experimentally determined mass is compared. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), confirms the elemental composition of the molecule. nih.gov
Table 1: Theoretical Monoisotopic Mass of 4-(2-Chlorophenoxy)aniline This table outlines the calculated exact mass based on the compound's elemental formula.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀ClNO | nih.gov |
| Theoretical Exact Mass | 219.04509 Da | nih.gov |
| Analysis Ion (Protonated) | [C₁₂H₁₁ClNO]⁺ |
Data computed by PubChem. nih.gov
Tandem mass spectrometry (MS/MS) experiments are employed to intentionally fragment a selected precursor ion—in this case, the protonated molecule of 4-(2-Chlorophenoxy)aniline (m/z 220.05)—to gain structural information. researchgate.net The resulting product ions reveal the connectivity of the molecule, as fragmentation typically occurs at the weakest bonds or results in the formation of stable ions or neutral losses. researchgate.netresearchgate.net
For 4-(2-Chlorophenoxy)aniline, fragmentation is expected to occur at several key locations. A primary fragmentation pathway often involves the cleavage of the ether bond (C-O), which is one of the more labile bonds in the structure. Another likely fragmentation involves the loss of the chlorine atom or a molecule of HCl. The analysis of these fragmentation patterns allows for the structural confirmation of the analyte. core.ac.uknih.gov
Table 2: Plausible Fragmentation Pathways for Protonated 4-(2-Chlorophenoxy)aniline This table presents a proposed fragmentation pattern based on the chemical structure and general mass spectrometry principles.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Description |
|---|---|---|---|
| 220.05 | C₆H₄ClOH (Chlorophenol) | 92.05 | Cleavage of the ether bond, retaining the aminophenyl portion. |
| 220.05 | C₆H₅NH₂ (Aniline) | 128.00 | Cleavage of the ether bond, retaining the chlorophenoxy portion. |
| 220.05 | HCl | 184.07 | Loss of hydrogen chloride from the molecule. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. rsc.org
The UV-Vis spectrum of 4-(2-Chlorophenoxy)aniline is dictated by its chromophores—the parts of the molecule responsible for absorbing light. slideshare.net The principal chromophores in this compound are the two aromatic (benzene) rings and the non-bonding electrons on the nitrogen and oxygen atoms. The absorption of UV energy promotes electrons from a ground state to a higher energy excited state. libretexts.org
Table 3: Chromophores and Associated Electronic Transitions in 4-(2-Chlorophenoxy)aniline This table identifies the key light-absorbing moieties and the types of electronic transitions they undergo.
| Chromophore | Type of Electronic Transition | Region |
|---|---|---|
| Phenyl Ring | π → π* | UV (approx. 200-280 nm) |
| Aniline Moiety | π → π* and n → π* | UV (approx. 230-300 nm) |
The polarity of the solvent used for UV-Vis analysis can significantly influence the position and intensity of absorption bands, a phenomenon known as solvatochromism. biointerfaceresearch.comajrsp.com Changes in solvent polarity alter the stabilization of the electronic ground and excited states of the molecule, leading to shifts in the absorption maximum (λmax). sciencepublishinggroup.com
A shift to a longer wavelength is called a bathochromic or "red" shift, while a shift to a shorter wavelength is a hypsochromic or "blue" shift. sciencepublishinggroup.com For 4-(2-Chlorophenoxy)aniline, which possesses polar groups (-NH₂, -O-, -Cl), the interactions with solvent molecules are significant.
Polar Solvents (e.g., ethanol, water) can interact with the lone pairs of electrons on the nitrogen and oxygen atoms through hydrogen bonding. In the case of n → π* transitions, increasing solvent polarity often leads to a hypsochromic (blue) shift because the polar solvent stabilizes the non-bonding ground state more than the excited state. ajrsp.com
For π → π* transitions, an increase in solvent polarity typically results in a small bathochromic (red) shift, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. pensoft.net
Table 4: Predicted Solvent Effects on the UV-Vis Spectrum of 4-(2-Chlorophenoxy)aniline This table summarizes the expected shifts in absorption maxima based on solvent polarity and the type of electronic transition.
| Transition Type | Change in Solvent Polarity | Expected Shift in λmax | Rationale |
|---|---|---|---|
| n → π* | Non-polar to Polar | Hypsochromic (Blue Shift) | Increased stabilization of the ground state via hydrogen bonding. ajrsp.com |
Computational Chemistry and Theoretical Modeling of 4 2 Chlorophenoxy Aniline Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and geometry of 4-(2-Chlorophenoxy)aniline (B1583174) hydrochloride. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the energetic and electronic properties of the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to optimize the molecular geometry of 4-(2-Chlorophenoxy)aniline hydrochloride, locating the minimum energy conformation. The process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. For substituted anilines, DFT has been shown to provide reliable geometrical parameters. researchgate.net
Once the geometry is optimized, DFT is used to calculate various electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and the energy required for electronic excitation. najah.edu For aniline (B41778) derivatives, electron-withdrawing and electron-donating substituents significantly influence these frontier orbitals. researchgate.net
Natural Bond Orbital (NBO) analysis is another crucial calculation performed to understand the charge distribution, hybridization, and intramolecular interactions, such as charge transfer between donor and acceptor orbitals. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical electronic properties that would be calculated for a molecule like this compound using DFT. The values are illustrative and depend on the specific level of theory and basis set used.
| Property | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.3 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 3.2 D |
| Mulliken Charge on N | Calculated partial charge on the nitrogen atom | -0.85 e |
| Mulliken Charge on Cl | Calculated partial charge on the chlorine atom | -0.15 e |
Basis Set Selection and Computational Efficiency
The choice of a basis set is a critical aspect of quantum chemical calculations, directly impacting the accuracy and computational cost. A basis set is a set of mathematical functions used to build the molecular orbitals.
For a molecule like this compound, which contains second-row elements (Cl) and lone pairs (on N and O), the basis set must be chosen carefully.
Pople-style basis sets : Sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used. nih.gov The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds. The "++" signifies the inclusion of diffuse functions, which are important for describing anions and non-covalent interactions. youtube.comresearchgate.net
Correlation-consistent basis sets : Developed by Dunning and coworkers (e.g., cc-pVXZ, where X=D, T, Q), these sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost. numberanalytics.com
Computational efficiency is a trade-off with accuracy. Larger basis sets provide more accurate results but require significantly more computational resources (CPU time and memory). acs.org For initial geometry optimizations, a smaller basis set like 6-31G(d) might be used, followed by more accurate single-point energy calculations with a larger basis set like cc-pVTZ. The selection depends on the specific property being investigated and the available computational power.
Table 2: Comparison of Common Basis Sets for Organic Molecules This interactive table outlines the features and typical applications of various basis sets relevant for calculations on this compound.
| Basis Set | Description | Key Features | Typical Use |
| STO-3G | Minimal basis set | Fast, but low accuracy | Educational examples, initial structure guesses |
| 6-31G(d) | Split-valence with polarization | Good balance of speed and accuracy for geometries | Geometry optimizations of medium-sized molecules |
| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions | High accuracy for energy, good for non-covalent interactions | Final energy calculations, systems with anions nih.gov |
| cc-pVTZ | Correlation-consistent triple-zeta | Systematically improvable, very high accuracy | High-accuracy benchmark calculations numberanalytics.com |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular motions, conformational changes, and intermolecular interactions. nih.gov
Conformational Space Exploration
The this compound molecule possesses significant conformational flexibility, primarily due to the rotation around the C-O and C-N single bonds. MD simulations are an excellent tool for exploring the potential energy surface and identifying the most stable and populated conformations. nih.gov
A simulation is typically initiated from the DFT-optimized geometry. The system is then heated to a target temperature (e.g., 300 K) and equilibrated. During the production run, the trajectory of each atom is recorded. Analysis of this trajectory, often by monitoring key dihedral angles, can reveal the different conformational states accessible to the molecule and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions and properties. nih.govresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.
Vibrational Spectroscopy (IR and Raman) : Following a DFT frequency calculation, the vibrational modes of the molecule can be determined. The calculated frequencies and intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. researchgate.net These theoretical spectra are invaluable for assigning the peaks in experimental spectra to specific molecular motions, such as N-H stretching, C-O-C asymmetric stretching, or C-Cl stretching.
NMR Spectroscopy : The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra.
Electronic Spectroscopy (UV-Vis) : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic transitions, such as π→π* transitions within the aromatic rings. nih.gov
Table 3: Predicted Spectroscopic Data (Illustrative) This table shows the kind of spectroscopic data that can be predicted computationally. Values are representative and depend on the computational method.
| Spectroscopy | Parameter | Predicted Value/Region | Corresponding Functional Group/Transition |
| IR | Vibrational Frequency | ~3300-3400 cm⁻¹ | N-H stretch (in aniline form) |
| IR | Vibrational Frequency | ~1250 cm⁻¹ | C-O-C asymmetric stretch |
| IR | Vibrational Frequency | ~750 cm⁻¹ | C-Cl stretch |
| ¹³C NMR | Chemical Shift | ~150 ppm | C-O (phenoxy carbon) |
| ¹³C NMR | Chemical Shift | ~145 ppm | C-N (aniline carbon) |
| ¹H NMR | Chemical Shift | ~6.8-7.5 ppm | Aromatic protons |
| UV-Vis | λmax | ~285 nm | π→π* transition |
Vibrational Frequencies and Intensities
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for identifying molecular structures. Computational methods, particularly DFT, allow for the precise calculation of vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectral bands. researchgate.net These calculations are typically performed on the optimized geometry of the molecule. capes.gov.br
For aniline and its derivatives, the vibrational modes are complex due to the various functional groups. The amino group (NH₂), the phenyl rings, and the C-O-C ether linkage, along with the chlorine substituent, all contribute to a unique vibrational signature. For instance, the NH₂ stretching vibrations are typically observed in the high-frequency region of the IR spectrum. nih.gov The aromatic C-H stretching modes and C=C ring stretching vibrations also provide key diagnostic peaks. researchgate.net
Theoretical calculations for related chloro-substituted anilines, such as 2,5-dichloroaniline, have been performed using DFT (B3LYP) and Hartree-Fock (HF) methods with various basis sets (e.g., 6-31+G* and 6-311++G**). researchgate.net These studies show that calculated frequencies, when scaled by an appropriate factor, align well with experimental data, validating the computational approach. nih.gov The C-Cl stretching and bending vibrations are also important features in the lower frequency region of the spectrum.
Table 1: Illustrative Calculated Vibrational Frequencies for a Related Aniline Derivative (Note: Data below is representative of computational studies on substituted anilines and not specific to this compound, for which detailed published data is not available.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G**) | Description |
| NH₂ Asymmetric Stretch | ~3500 | Stretching of N-H bonds |
| NH₂ Symmetric Stretch | ~3400 | Stretching of N-H bonds |
| Aromatic C-H Stretch | ~3100-3000 | Stretching of C-H bonds on phenyl rings |
| C=C Aromatic Stretch | ~1600-1450 | Phenyl ring stretching vibrations |
| NH₂ Scissoring | ~1620 | Bending motion of the amino group |
| C-N Stretch | ~1300 | Stretching of the carbon-nitrogen bond |
| C-O-C Asymmetric Stretch | ~1250 | Ether linkage stretching |
| C-Cl Stretch | ~750 | Stretching of the carbon-chlorine bond |
| NH₂ Wagging | ~620 | Out-of-plane bending of the amino group |
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed atomic connectivity and chemical environment in a molecule. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) serve as a powerful complement to experimental data, helping to assign complex spectra and confirm structural assignments. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a common approach for predicting isotropic chemical shifts.
For this compound, the protonated amino group (-NH₃⁺) would significantly influence the chemical shifts of the adjacent aromatic protons. The electron-withdrawing nature of the chlorine atom and the phenoxy group also creates a distinct pattern of chemical shifts across both aromatic rings. researchgate.net For example, studies on similar aniline systems show that substituents can cause notable upfield or downfield shifts depending on their electronic effects. researchgate.netnih.gov Computational studies on related hydrochloride salts have demonstrated the utility of DFT in assigning ¹³C chemical shifts, even in complex solid-state environments. irjweb.com
Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative Substituted Aniline (Note: These values are illustrative, based on general knowledge and data for related compounds, not specific calculations for this compound.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |
| C-NH₂ | ~145-150 | Carbon attached to the amino group |
| C-O | ~155-160 | Carbon involved in the ether linkage |
| C-Cl | ~125-130 | Carbon bonded to chlorine |
| Aromatic CH (ortho to -NH₂) | ~115-120 | Influenced by the amino group |
| Aromatic CH (meta to -NH₂) | ~128-130 | Less influenced by the amino group |
| Aromatic CH (ortho to -Cl) | ~127-132 | Influenced by chlorine and ether oxygen |
UV-Vis Absorption Maxima and Intensities
UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths (intensities). researchgate.net These calculations help identify the nature of the electronic transitions, such as π→π* or n→π* transitions.
The electronic spectrum of this compound is expected to be characterized by absorptions arising from the π-systems of the two aromatic rings. The presence of the ether linkage, the amino group, and the chlorine atom as auxochromes will modulate the energy of these transitions. researchgate.net Computational studies on aniline derivatives show characteristic absorption bands in the UV region. rsc.org The protonation of the aniline nitrogen in the hydrochloride salt would likely cause a hypsochromic (blue) shift in the absorption maxima compared to the free base, as the n→π* transition of the lone pair is no longer possible.
Table 3: Representative TD-DFT Calculated UV-Vis Absorption Data (Note: This data is hypothetical, based on typical results for similar aromatic amines from computational studies, and not specific to this compound.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~290 | ~0.05 | Primarily a π→π* transition within the aniline ring |
| S₀ → S₂ | ~240 | ~0.80 | Primarily a π→π* transition involving both phenyl rings |
Electronic Properties Analysis
The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions. Computational analysis provides quantitative measures of these properties.
HOMO-LUMO Energy Gap and Chemical Hardness
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. wisc.edu A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. q-chem.com
From the HOMO and LUMO energies, global reactivity descriptors like chemical hardness (η) can be calculated. Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η = (E_LUMO - E_HOMO) / 2). q-chem.com Consequently, molecules with a large energy gap are considered "hard," and those with a small gap are "soft." q-chem.com For substituted anilines, the nature and position of the substituents significantly influence the HOMO-LUMO gap. capes.gov.br
Table 4: Illustrative Electronic Properties for a Substituted Aniline Derivative (Note: Values are representative based on DFT calculations for related aromatic compounds and are not specific to this compound.)
| Parameter | Calculated Value | Unit |
| E_HOMO | -5.8 | eV |
| E_LUMO | -1.2 | eV |
| HOMO-LUMO Gap (ΔE) | 4.6 | eV |
| Chemical Hardness (η) | 2.3 | eV |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would show a highly positive potential (blue) around the protonated amino group (-NH₃⁺) due to the positive charge. The region around the electronegative chlorine and oxygen atoms would exhibit a negative potential (red or yellow), indicating electron-rich areas. researchgate.net These maps provide a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. aiu.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization.
Reaction Mechanism Studies
Computational chemistry offers powerful tools to investigate the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For the formation of the 4-(2-Chlorophenoxy)aniline structure, two primary pathways are generally considered: the Ullmann condensation and nucleophilic aromatic substitution. Theoretical studies on these reaction types allow for the detailed examination of transition states and reaction pathways.
The formation of the ether linkage in 4-(2-Chlorophenoxy)aniline likely proceeds through a transition state that can be computationally modeled. In the context of an SNAr reaction, this would involve the attack of a phenoxide at the carbon atom of an aniline derivative, or vice versa, leading to the formation of a Meisenheimer complex as an intermediate or a transition state.
Recent computational and experimental work has challenged the long-held assumption that all SNAr reactions proceed through a discrete Meisenheimer intermediate. nih.gov Instead, many are now understood to occur via a concerted mechanism where the carbon-nucleophile bond formation and the carbon-leaving group bond cleavage happen in a single step. nih.gov For such reactions, the highest point on the reaction coordinate corresponds to the transition state.
Computational models, often employing Density Functional Theory (DFT) methods such as B3LYP or ωB97X-D, can be used to locate and characterize these transition states. nih.govmdpi.com The geometry of the transition state, including key bond lengths and angles, can be precisely calculated. The energy of this transition state relative to the reactants determines the activation energy barrier for the reaction.
In a hypothetical SNAr synthesis of 4-(2-Chlorophenoxy)aniline, computational models would predict the energy barrier for the nucleophilic attack. For instance, in the reaction of a substituted aniline with a chlorophenol derivative, the activation energy for the substitution at different positions on the aromatic rings can be calculated to predict regioselectivity. mdpi.com
Table 1: Representative Calculated Energy Barriers for SNAr Reactions
| Reactants | Nucleophile | Leaving Group | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| 2,4-dichloroquinazoline + aniline | Aniline | Cl⁻ | ωB97X-D/6-31G(d) | 17.5 (at C4) | mdpi.com |
| 2,4-dichloroquinazoline + aniline | Aniline | Cl⁻ | ωB97X-D/6-31G(d) | 24.2 (at C2) | mdpi.com |
| Generic Aryl Halide + Generic Nucleophile | Various | Various | B3LYP/6-31+G* | Varies | nih.gov |
This table is illustrative and based on data for similar reaction types, as specific data for this compound is not available.
Elucidating the entire reaction pathway involves mapping the potential energy surface of the reaction, connecting reactants, transition states, intermediates, and products. This provides a comprehensive understanding of the mechanism.
For the SNAr synthesis of the 4-(2-Chlorophenoxy)aniline backbone, computational studies can map out the pathway for both a stepwise mechanism, involving a stable Meisenheimer intermediate, and a concerted mechanism. nih.gov The choice between these pathways is often influenced by the nature of the solvent, the nucleophile, the leaving group, and the substituents on the aromatic rings. nih.gov For many common SNAr reactions used in pharmaceutical synthesis, concerted mechanisms are now believed to be prevalent. nih.gov
The final step in the formation of this compound would be the protonation of the aniline nitrogen by hydrochloric acid. This is a simple acid-base reaction and is generally not the focus of complex computational mechanism studies, which tend to concentrate on the more intricate C-O or C-N bond-forming reactions.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in Complex Molecule Synthesis
The utility of 4-(2-chlorophenoxy)aniline (B1583174) hydrochloride as a precursor is well-established in the synthesis of intricate organic molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the construction of diverse and complex scaffolds.
Aniline-based Scaffolds in Pharmaceutical Synthesis (Focus on Chemical Pathways)
The aniline (B41778) motif is a cornerstone in medicinal chemistry, and 4-(2-chlorophenoxy)aniline hydrochloride provides a readily available starting point for creating aniline-based scaffolds. A primary application is in the synthesis of quinazoline (B50416) derivatives, which are prominent in oncology research as inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2). nasa.govijcce.ac.irjournalcra.com
The general synthetic pathway involves the nucleophilic substitution reaction between a 4-chloroquinazoline (B184009) intermediate and the aniline derivative. For instance, 4-anilinoquinazolines are synthesized by reacting a substituted aniline with a 4-chloroquinazoline, often in a solvent like isopropanol (B130326) with acid catalysis. nih.gov The chlorine atom at the 2-position of the phenoxy ring in 4-(2-chlorophenoxy)aniline can influence the binding affinity and selectivity of the final compound. Structure-activity relationship (SAR) studies have shown that substitutions on the aniline ring are critical for inhibitory activity. nasa.gov Small substituents at the ortho position of the aniline ring are often preferred for effective binding to the ATP binding site of these kinase domains. nasa.gov
Another significant pathway involves the synthesis of Schiff bases. These are formed by the condensation reaction between the primary amine of 4-(2-chlorophenoxy)aniline and an aldehyde or ketone. These Schiff bases can themselves be pharmacologically active or serve as intermediates for further transformations, such as reduction to secondary amines or participation in cyclization reactions to form heterocyclic systems. caltech.edu
Furthermore, aniline derivatives are used in arylation reactions, such as the Gomberg–Bachmann reaction, to create biaryl compounds, which are important structural motifs in many biologically active molecules. ijcce.ac.ir The synthesis of sulfonimidamides from anilines represents another key chemical pathway, offering access to chiral sulfonamide analogues with potential therapeutic applications. nih.gov
Building Block for Advanced Materials (e.g., Polymer Chemistry, OLEDs, Conductive Materials)
The structural attributes of this compound make it a promising candidate as a monomer or a precursor to monomers for the synthesis of advanced materials.
Polymer Chemistry : In polymer chemistry, aromatic diamines are fundamental building blocks for high-performance polymers like polyamides and polyimides. While direct polymerization using 4-(2-chlorophenoxy)aniline would yield a polymer with a single point of attachment, it can be chemically modified (e.g., through nitration followed by reduction) to introduce a second amino group, thereby creating a diamine monomer. This diamine can then undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. nasa.govcaltech.eduresearchgate.netdakenchem.comresearchgate.net The introduction of the bulky and polar chlorophenoxy side group can enhance the solubility and modify the thermal properties of the resulting polymers, which is a common strategy to improve the processability of aromatic polymers. researchgate.net
Conductive Materials : Polyaniline is one of the most studied conductive polymers. nih.govnih.gov The polymerization of aniline monomers, typically in an acidic medium using a chemical oxidant, leads to a conjugated polymer backbone capable of conducting electricity. nih.govresearchgate.netnih.gov Substituted anilines, such as 4-(2-chlorophenoxy)aniline, can be polymerized to create functionalized conductive polymers. rsc.orgmdpi.com The substituent can influence the polymerization process, the morphology of the resulting polymer, and its electronic properties, such as conductivity and sensitivity in sensor applications. rsc.org The presence of the chlorophenoxy group can affect the polymer's solubility in organic solvents, facilitating its processing into thin films for electronic devices.
Organic Light-Emitting Diodes (OLEDs) : In the field of OLEDs, materials with specific electronic properties are required for efficient charge transport and light emission. Aromatic amines are widely used as hole-transporting materials (HTMs) due to their electron-donating nature. nih.govnih.gov Derivatives of 4-(2-chlorophenoxy)aniline could be designed to function as HTMs or as host materials in the emissive layer of an OLED. The synthesis often involves coupling reactions, like the Buchwald-Hartwig amination, to build larger conjugated systems incorporating the aniline moiety. nih.gov The substituent on the phenoxy ring can be used to tune the HOMO/LUMO energy levels, triplet energy, and thermal stability of the material, which are critical parameters for device performance. nih.govbeilstein-journals.org
Derivatization Strategies for Functionalization
The chemical reactivity of the aniline nitrogen and the aromatic rings in this compound allows for a wide range of derivatization strategies. These modifications are employed to introduce new functionalities, alter physicochemical properties, and synthesize derivatives with specific biological or material properties.
Introduction of Diverse Functional Groups
The primary amino group is the most reactive site for derivatization. Standard reactions for primary aromatic amines can be readily applied to introduce a variety of functional groups. researchgate.net
Acylation : Reaction with acyl chlorides or anhydrides yields amides. This is a common step in multistep syntheses to protect the amine or to introduce a carbonyl group for further reactions.
Alkylation : The amino group can be alkylated, though direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination is a more controlled method.
Sulfonylation : Reaction with sulfonyl chlorides produces sulfonamides, a key functional group in many pharmaceutical agents.
Diazotization : The amino group can be converted to a diazonium salt by reacting with nitrous acid at low temperatures. This diazonium intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.
Formation of Schiff Bases : Condensation with aldehydes and ketones provides imines (Schiff bases), which are valuable intermediates for synthesizing various heterocyclic compounds or can be reduced to secondary amines. caltech.edu
Isocyanate and Isothiocyanate Formation : Reaction with phosgene (B1210022) or thiophosgene (B130339) (or their equivalents) can convert the amine to an isocyanate or isothiocyanate, which are reactive handles for introducing urea (B33335) or thiourea (B124793) linkages.
Electrophilic aromatic substitution can also occur on the aniline or phenoxy rings, although the conditions must be carefully chosen to control regioselectivity.
Synthesis of Multifunctional Derivatives
By combining various derivatization strategies, multifunctional derivatives of 4-(2-chlorophenoxy)aniline can be synthesized. These derivatives are designed to interact with multiple biological targets or to possess a combination of desired properties.
Another strategy involves creating hybrid molecules. A derivative of 4-(2-chlorophenoxy)aniline could be linked to another pharmacophore to create a dual-action drug. For instance, a derivative might be synthesized to inhibit an enzyme like tyrosinase while also possessing antioxidant properties through the incorporation of a phenolic moiety. beilstein-journals.org The synthesis of such molecules often involves multi-step sequences where different functional groups are sequentially introduced and modified. beilstein-journals.orgachemblock.com
Biochemical Target Interaction Studies (Molecular Level)
Understanding the interaction of 4-(2-chlorophenoxy)aniline derivatives with their biological targets at the molecular level is crucial for rational drug design. Molecular docking and other computational methods, complemented by experimental biochemical assays, provide insights into these interactions.
Derivatives of substituted anilines, particularly 4-anilinoquinazolines, have been extensively studied as inhibitors of protein kinases. ijcce.ac.irjournalcra.comnih.gov Molecular docking studies reveal that these inhibitors typically bind to the ATP-binding pocket of kinases like EGFR and VEGFR-2. The aniline moiety projects into a hydrophobic pocket, and the nitrogen atom of the quinazoline ring often forms a key hydrogen bond with a conserved amino acid residue (e.g., a threonine or methionine) in the hinge region of the kinase. ijcce.ac.irnih.gov The 2-chloro substituent on the phenoxy group can form specific hydrophobic or halogen-bond interactions with residues in the active site, thereby influencing the binding affinity and selectivity.
In a study of novel 4-anilinoquinazoline (B1210976) derivatives, a compound bearing a 4-bromo-2-fluoroaniline (B1266173) moiety (structurally related to the title compound) showed potent inhibition of VEGFR-2 with a low inhibition constant and favorable binding energy. ijcce.ac.ir The docking simulation indicated that the aniline part of the molecule was crucial for establishing these interactions.
Beyond kinases, aniline derivatives have been investigated as inhibitors of other enzymes. For instance, chlorophenoxy-containing compounds have been evaluated for their inhibitory activity against acetylcholinesterase, although they are generally not potent inhibitors of this particular enzyme. nih.gov More relevantly, derivatives of chlorophenoxy acetohydrazide have been identified as potent and selective inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel implicated in cancer. nih.gov Structure-activity relationship studies of these derivatives highlight how modifications to the chlorophenoxy aniline-like core can dramatically alter inhibitory potency and selectivity. nih.gov
The table below summarizes findings from molecular docking and inhibition studies of various aniline derivatives, illustrating the quantitative aspects of their biochemical interactions.
| Derivative Class | Target | Key Finding | Value | Reference |
|---|---|---|---|---|
| 4-Anilinoquinazoline | EGFR | Binding Energy | -6.39 kcal/mol | ijcce.ac.ir |
| 4-Anilinoquinazoline | VEGFR-2 | Binding Energy | -8.24 kcal/mol | ijcce.ac.ir |
| 4-Anilinoquinazoline | VEGFR-2 | Inhibition Constant (Ki) | 0.9 µM | ijcce.ac.ir |
| 4-Anilinoquinazoline | DNA-Gyrase | Docking Score | -8.16 kcal/mol | nih.gov |
| (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9 derivative 5f ) | ANO1 | IC50 | 22 nM | nih.gov |
Enzyme Substrate and Inhibitor Studies
While specific studies detailing the direct use of this compound as an enzyme substrate are not extensively documented in publicly available research, its structural motif is a key component in a multitude of molecules designed and synthesized as enzyme inhibitors. The broader class of phenoxyaniline (B8288346) derivatives has been a significant focus of research, particularly in the development of inhibitors for protein kinases, which are crucial regulators of cellular processes.
The general structure of phenoxyaniline serves as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The aniline portion of the molecule can be readily modified to interact with the ATP-binding site of various kinases. For instance, derivatives of anilinoquinazolines, which can be synthesized from phenoxyaniline precursors, have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases. ijcce.ac.irresearchgate.net The inhibitory activity of these molecules is often dependent on the nature and position of substituents on both the aniline and quinazoline rings. researchgate.net
Research into related compounds, such as 4-anilinoquinazoline derivatives, has shown that the aniline moiety is a critical component for binding to the kinase domain. nih.gov Docking studies have revealed that the nitrogen of the aniline linker can form crucial hydrogen bonds within the enzyme's active site. nih.gov The substituents on the phenoxy and aniline rings play a significant role in modulating the potency and selectivity of these inhibitors. For example, studies on biphenylaminoquinoline derivatives have demonstrated that the positioning of substituents on the biphenyl (B1667301) ring, which can be considered an analogue of the phenoxy-aniline system, significantly impacts their cytotoxic activities against various cancer cell lines. nih.gov
Table 1: Examples of Phenoxyaniline-Related Kinase Inhibitors and their Targets
| Compound Class | Target Enzyme(s) | Therapeutic Area |
| Anilinoquinazolines | EGFR, CLK1, GSK-3α/β | Cancer, Alzheimer's Disease |
| Furyl-quinolinecarbonitriles | Src, Abl, Lck | Cancer |
| Biphenylaminoquinolines | General Cytotoxicity | Cancer |
Ligand Design and Structure-Activity Relationship (SAR) Studies (Molecular Perspective)
The molecular architecture of this compound is of significant interest from the perspective of ligand design and Structure-Activity Relationship (SAR) studies. The phenoxyaniline core allows for systematic modifications to explore the chemical space around a biological target. The chlorine atom on the phenoxy ring and the substitution pattern on the aniline ring are key points for diversification.
In the context of designing kinase inhibitors, the general approach involves using the aniline nitrogen to form a key hydrogen bond with the hinge region of the kinase ATP-binding site. The phenoxy portion then extends into a more solvent-exposed region, where modifications can be made to enhance potency and selectivity.
SAR studies on related anilinoquinazoline (B1252766) and anilino-quinoline derivatives have provided valuable insights that can be extrapolated to ligands derived from 4-(2-Chlorophenoxy)aniline:
Substituents on the Aniline Ring: The type and position of substituents on the aniline ring are critical for activity. Halogen atoms, such as the chlorine in the parent compound, can influence binding affinity and metabolic stability. nih.gov For instance, in a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles, the dichloro-substitution pattern on the aniline ring was part of a potent Src kinase inhibitor. nih.gov
The Ether Linkage: The oxygen atom of the phenoxy group can act as a hydrogen bond acceptor and provides a degree of conformational flexibility, allowing the ligand to adopt an optimal binding pose.
The Phenoxy Ring: Substituents on the phenoxy ring can interact with specific sub-pockets of the enzyme active site. The 2-chloro substituent in 4-(2-Chlorophenoxy)aniline would orient itself in a specific manner within the binding pocket, and its interaction (or steric clash) would be a key determinant of binding affinity.
Table 2: Key Structural Features of Phenoxyaniline Derivatives in Ligand Design
| Structural Feature | Role in Ligand Design and SAR |
| Aniline Nitrogen | Forms key hydrogen bonds with the kinase hinge region. |
| Substituents on Aniline Ring | Modulate binding affinity, selectivity, and pharmacokinetic properties. Halogens are common. |
| Ether Linkage | Provides conformational flexibility and can act as a hydrogen bond acceptor. |
| Phenoxy Ring | Occupies solvent-exposed regions; substituents can fine-tune binding to specific sub-pockets. |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For a compound like 4-(2-Chlorophenoxy)aniline (B1583174) hydrochloride, several chromatographic techniques are employed, each suited for different analytical objectives.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for the separation and quantification of non-volatile and thermally sensitive compounds like 4-(2-Chlorophenoxy)aniline hydrochloride. researchgate.netthermofisher.com UPLC, by utilizing sub-2-μm particle sizes in its columns, operates at higher pressures to deliver significantly improved resolution, speed, and sensitivity compared to traditional HPLC. researchgate.netlongdom.orglongdom.org
In a typical reversed-phase (RP) HPLC or UPLC method, separation is achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. sielc.comnih.gov The mobile phase often consists of a mixture of an aqueous buffered solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). longdom.orglongdom.org A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient separation of the target analyte from impurities. longdom.orgmdpi.com Detection is typically performed using a UV-visible detector, as the aromatic rings in the 4-(2-Chlorophenoxy)aniline structure absorb light in the UV spectrum. longdom.orglongdom.org For method validation, parameters such as linearity, accuracy, precision, and robustness are assessed according to ICH guidelines to ensure the method is reliable for its intended purpose. longdom.orglongdom.org
Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Aniline (B41778) Derivatives
| Parameter | Setting | Rationale & Reference |
|---|---|---|
| System | UPLC | Offers higher resolution and speed. researchgate.net |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) | C18 is a common reversed-phase chemistry suitable for aniline derivatives. longdom.orglcms.cz |
| Mobile Phase A | Water with 0.1% Formic Acid or 20 mM Ammonium Acetate | Buffering agent to control pH and improve peak shape. longdom.orglcms.cz |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. longdom.orglcms.cz |
| Elution Mode | Gradient | Effective for separating compounds with different polarities. mdpi.com |
| Flow Rate | 0.4 - 0.5 mL/min | Typical flow rate for UPLC systems. longdom.orglcms.cz |
| Column Temperature | 40 - 60 °C | Higher temperatures can reduce viscosity and improve peak efficiency. lcms.cz |
| Detection | UV at 254 nm or 280 nm | Aromatic compounds typically absorb at these wavelengths. longdom.org |
| Injection Volume | 1 - 5 µL | Standard injection volume for UPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. epa.gov However, this compound, being a salt containing polar functional groups (-NH2), is non-volatile and can interact undesirably with the GC column. thermofisher.comjfda-online.com Therefore, a chemical derivatization step is essential prior to GC-MS analysis. thermofisher.comjfda-online.com
Derivatization converts the polar analyte into a less polar, more volatile, and more thermally stable derivative. jfda-online.com This process improves chromatographic peak shape, enhances separation efficiency, and can improve detection sensitivity. jfda-online.com Common derivatization strategies for compounds containing amine and hydroxyl groups include:
Silylation: Reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. researchgate.net
Acylation: Using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) to introduce fluoroacyl groups, which increases volatility and enhances detectability. jfda-online.com
Alkylation: Methylation or pentafluorobenzylation can also be employed to derivatize acidic herbicides, a technique adaptable to other functional groups. epa.gov
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., SE-54 or DB-5). epa.gov The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra that serve as a chemical fingerprint for identification. epa.govnih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Analytes
| Reagent Class | Example Reagent | Target Functional Group(s) | Benefit |
|---|---|---|---|
| Silylating Agents | BSTFA, MTBSTFA | Amines, Hydroxyls, Carboxylic Acids | Increases volatility and thermal stability. researchgate.net |
| Acylating Agents | TFAA, PFPA | Amines, Phenols, Alcohols | Forms fluoroacyl derivatives that are highly volatile and detectable. jfda-online.com |
| Alkylating Agents | Diazomethane, Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Phenols | Forms methyl or PFB esters/ethers, improving chromatographic properties. epa.gov |
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely used for qualitative analysis. ijpsr.com It is particularly valuable in a research setting for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and making a preliminary assessment of product purity. ijpsr.comaga-analytical.com.pl
The process involves spotting a small amount of the sample onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material (the stationary phase), typically silica (B1680970) gel or alumina. annamalaiuniversity.ac.in The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and as it passes over the sample spot, the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. aga-analytical.com.pl
The position of a compound on the developed plate is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf value of a sample spot to that of a known standard run on the same plate, one can tentatively identify compounds. For reaction monitoring, the disappearance of starting material spots and the appearance of a product spot indicate the reaction's progression. aga-analytical.com.pl
Table 3: Hypothetical TLC Application for Monitoring Synthesis
| Application | Procedure | Observation & Interpretation |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 Plate | Standard polar adsorbent for many organic compounds. annamalaiuniversity.ac.in |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) | The polarity is optimized to achieve good separation (Rf values between 0.2 and 0.8). |
| Visualization | UV light at 254 nm | The aromatic rings in the analyte and starting materials will quench fluorescence, appearing as dark spots. annamalaiuniversity.ac.in |
| Analysis | Spot lanes for starting material, co-spot, and reaction mixture at different time points. | Disappearance of the starting material spot and the emergence of a new spot for 4-(2-Chlorophenoxy)aniline indicate reaction progress. The presence of multiple spots in the final mixture lane suggests impurities. |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and confident structural identification.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique, making it the method of choice for trace-level quantification and unambiguous structural confirmation of compounds in complex matrices. thermofisher.comd-nb.info The technique couples the powerful separation capabilities of HPLC or UPLC with the detection specificity of tandem mass spectrometry. thermofisher.com
For the analysis of this compound, LC-MS/MS (B15284909) offers a significant advantage over GC-MS as it typically does not require prior derivatization, simplifying sample preparation. thermofisher.comd-nb.info After chromatographic separation, the analyte enters the mass spectrometer's ion source (commonly an electrospray ionization, ESI, source), where it is ionized. ulisboa.pt In the first stage of the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+ of the analyte) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer. ulisboa.pt
This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is extremely specific because it monitors a unique transition from a precursor ion to a product ion. researchgate.net This specificity allows for the detection and quantification of the target analyte at very low concentrations (parts-per-billion or lower), even in the presence of co-eluting interferences. thermofisher.com Furthermore, high-resolution mass spectrometry (HRAM) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the analyte and its fragments for definitive structural elucidation. thermofisher.com
Table 4: Hypothetical LC-MS/MS Parameters for 4-(2-Chlorophenoxy)aniline
| Parameter | Setting/Value | Purpose |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar compounds; positive mode will protonate the amine group. ulisboa.pt |
| Precursor Ion ([M+H]+) | m/z 220.0 | Corresponds to the protonated molecule of 4-(2-Chlorophenoxy)aniline (C12H10ClNO). |
| Product Ion 1 | e.g., m/z 128.0 | A characteristic fragment ion used for quantification (quantifier). |
| Product Ion 2 | e.g., m/z 92.0 | A second fragment ion used for confirmation (qualifier). |
| Collision Energy | Optimized Value (e.g., 20 eV) | The energy required to induce fragmentation of the precursor ion. ulisboa.pt |
| Dwell Time | 50-100 ms | The time spent acquiring data for each SRM transition. |
Sample Preparation and Derivatization in Analytical Research
Effective sample preparation is a critical step that precedes instrumental analysis, aiming to isolate the analyte of interest from the sample matrix, concentrate it, and remove interferences. scispace.com The choice of technique depends on the analyte's properties, the matrix complexity, and the subsequent analytical method.
For aqueous samples, Solid-Phase Extraction (SPE) is a widely used and powerful technique that has largely replaced traditional liquid-liquid extraction (LLE). scispace.com SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For a moderately polar compound like 4-(2-Chlorophenoxy)aniline, a reversed-phase sorbent such as C18 or a polymeric sorbent like styrene-divinylbenzene (SDB) can be effective. ulisboa.ptscispace.com To ensure retention of the aniline, the pH of the sample should be adjusted to be neutral or slightly basic to suppress the protonation of the amine group, thereby increasing its hydrophobicity. scispace.com After loading the sample, interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent, achieving both cleanup and concentration. lcms.cz
For solid samples or complex matrices like food or environmental sludge, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be employed. lcms.cz This procedure typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts, and a cleanup step known as dispersive SPE (dSPE), where an aliquot of the extract is mixed with sorbents to remove interferences like lipids and pigments. lcms.cz
As discussed previously, derivatization is a key sample preparation step specifically for GC-MS analysis of polar compounds. jfda-online.com It transforms the analyte into a form suitable for the GC system, overcoming issues of low volatility and poor thermal stability. researchgate.netnih.gov The selection of the derivatizing agent is crucial and depends on the functional groups present in the analyte. jfda-online.com
Table 5: Summary of Sample Preparation and Derivatization Strategies
| Analytical Goal | Sample Type | Preparation Technique | Derivatization | Subsequent Analysis |
|---|---|---|---|---|
| Trace Quantification | Water | Solid-Phase Extraction (SPE) | Not required | LC-MS/MS |
| Purity Confirmation | Solid (Bulk Material) | Dissolution in suitable solvent (e.g., Methanol/Water) | Not required | HPLC/UPLC |
| Structural ID | Soil/Sludge | QuEChERS or Solvent Extraction followed by SPE | Required (e.g., Silylation) | GC-MS |
| Reaction Monitoring | Liquid Reaction Mixture | Dilution in appropriate solvent | Not required | TLC |
Extraction Methods for Diverse Matrices (e.g., Water, Biological Samples in Research)
The initial and one of the most critical steps in the analysis of this compound from various research matrices is its efficient extraction. The choice of extraction method is dictated by the physicochemical properties of the analyte and the nature of the sample matrix (e.g., water, biological fluids, or tissues). The goal is to isolate the target aniline from the sample matrix and concentrate it prior to instrumental analysis. amsbiopharma.com
Several established techniques can be adapted for the extraction of 4-(2-Chlorophenoxy)aniline and related aromatic amines.
Liquid-Liquid Extraction (LLE): This is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For anilines in aqueous samples like water or wastewater, the pH of the sample is often adjusted to suppress the ionization of the amine group (e.g., to pH 11), making the molecule less polar and more soluble in an organic solvent like methylene (B1212753) chloride or diethyl ether. slideshare.netnih.gov The organic extract is then concentrated for analysis. slideshare.net To improve extraction efficiency from aqueous solutions, a "salting-out" technique may be employed, where adding a salt to the water sample decreases the solubility of the target compound and reduces the formation of emulsions. amsbiopharma.com
Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. thermofisher.com In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). For aniline compounds, a variety of sorbents can be used, including reversed-phase materials (like C18-bonded silica) or polymeric phases. thermofisher.com The selection of the sorbent and the elution solvent is critical for achieving high recovery. For instance, a hydrophilic-lipophilic balanced (HLB) polymer or a mixed-mode cation-exchange/reversed-phase sorbent can be effective for retaining polar aromatic amines from water samples. thermofisher.com
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that offers very high enrichment factors from a small sample volume. A mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The large surface area of the fine droplets of the extraction solvent facilitates rapid mass transfer of the analyte. After centrifugation, the sedimented organic phase is collected for analysis. This technique has been successfully applied to the extraction of chlorophenoxy acid herbicides and could be adapted for chlorophenoxy anilines. researchgate.net
Steam Distillation: This technique is suitable for volatile compounds that are immiscible with water. amsbiopharma.com By passing steam through the sample, the target analyte co-distills with the water. The condensate is then collected, and the analyte can be further extracted from the aqueous distillate using a non-polar solvent. amsbiopharma.com
The table below summarizes these extraction methods applicable to research involving aromatic amines.
Interactive Data Table: Extraction Methods for Aromatic Amines| Extraction Method | Principle | Typical Application | Advantages | Considerations |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). | Extraction of anilines from wastewater. slideshare.net | Simple, well-established. | Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation. amsbiopharma.com |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent from the liquid sample, then eluted with a small volume of solvent. | Pre-concentration of anilines from environmental and drinking water. thermofisher.com | High enrichment factor, reduced solvent use, automation-friendly. thermofisher.com | Sorbent selection is critical; matrix effects can interfere with adsorption. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is injected into the sample, creating a high-surface-area emulsion for rapid extraction. | Fast extraction of herbicides from aqueous samples. researchgate.net | Very high enrichment, fast, low solvent consumption. | Requires careful optimization of solvent types and volumes. researchgate.net |
| Steam Distillation | Separation of volatile compounds by co-distilling with steam from a non-volatile matrix. | Extraction of relatively high vapor pressure compounds from solid samples. amsbiopharma.com | Functions as both an extraction and separation step. amsbiopharma.com | Limited to analytes that are steam-volatile and not soluble in cold water. amsbiopharma.com |
In Situ and Ex Situ Derivatization for Enhanced Detection
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, many anilines, including 4-(2-Chlorophenoxy)aniline, are polar and may exhibit poor chromatographic behavior (e.g., peak tailing) and are often not volatile enough for direct GC analysis. thermofisher.comacs.org Chemical derivatization is a strategy used to convert the analyte into a more suitable form for analysis, typically one that is more volatile, more thermally stable, and/or more easily detected. researchgate.net Derivatization can be performed ex situ, after the analyte has been extracted from the sample matrix, or in situ, directly within the sample matrix before extraction. nih.gov
Ex Situ Derivatization: This is the conventional approach where the isolated and concentrated extract is treated with a derivatizing reagent. For anilines, the primary amino group is the most common target for derivatization.
Acylation: Reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) react with the amine to form stable, volatile amide derivatives. oup.com This approach has been used for the GC analysis of aniline and aminophenols, where a two-step process involving acetylation followed by trifluoroacetylation significantly enhances sensitivity for electron capture detection (ECD). oup.com
Silylation: For compounds with active hydrogens, such as the amine group in anilines or the carboxylic acid group in related chlorophenoxy acids, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used. These reagents replace the active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively, increasing volatility and improving chromatographic performance. nih.govresearchgate.net
Halogenation: A new method based on the bromination of the aromatic ring has been developed for aromatic amines. This process introduces electron-withdrawing bromo substituents, making the derivatives highly sensitive to electron capture detection. r-haas.de Similarly, iodination via a Sandmeyer-like reaction can be used to create derivatives suitable for GC analysis. nih.gov
Reaction with Chloroformates: Alkyl chloroformates are versatile reagents that react with amines in aqueous or two-phase systems to form stable carbamate (B1207046) derivatives suitable for GC analysis. researchgate.net
In Situ Derivatization: This technique involves adding the derivatizing reagent directly to the original sample matrix (e.g., water sample). nih.gov This can simplify sample preparation by combining derivatization, extraction, and preconcentration into fewer steps. nih.gov
In Situ Acylation/SPME: A method for polar aromatic amines involves in situ derivatization with isobutyl chloroformate in the aqueous sample, followed by solid-phase microextraction (SPME) of the derivatives. This approach was shown to be effective for a wide range of anilines, achieving detection limits in the low ng/L range. acs.org
On-line Derivatization: In some automated systems, derivatization can occur on-line, for example, in the injection port of the gas chromatograph. This has been demonstrated for chlorophenoxy acid herbicides using tetraalkylammonium salts, which form esters in the hot injector, providing a fast and reproducible method. nih.gov
The following table summarizes common derivatization approaches for anilines and related compounds.
Interactive Data Table: Derivatization Methods for GC Analysis of Aromatic Amines| Derivatization Type | Reagent Class | Example Reagent | Target Functional Group | Derivative Formed | Key Advantage |
|---|---|---|---|---|---|
| Ex Situ Acylation | Acid Anhydrides | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) oup.com | Primary/Secondary Amine | N-acetyl, N-trifluoroacetyl amide | Increased volatility and ECD sensitivity. oup.com |
| Ex Situ Silylation | Silylating Agents | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) researchgate.net | Primary Amine | TBDMS-amine | Increased volatility and thermal stability. researchgate.net |
| Ex Situ Halogenation | Halogenating Agents | Bromine in Acetic Acid r-haas.de | Aromatic Ring | Bromo-derivative | High ECD sensitivity. r-haas.de |
| In Situ/Ex Situ Carbamate Formation | Chloroformates | Isobutyl Chloroformate acs.org | Primary/Secondary Amine | Carbamate | Can be performed directly in aqueous samples. acs.orgresearchgate.net |
| On-line Alkylation | Quaternary Ammonium Salts | Tetrabutylammonium hydroxide | Carboxylic Acid (in related phenoxy acids) | Butyl ester | Fast, automated derivatization in GC injector. nih.gov |
Method Validation and Quality Assurance in Analytical Research
To ensure that the analytical results for this compound are reliable, reproducible, and fit for their intended purpose, the analytical method must be rigorously validated. wiley.comich.org Method validation is a cornerstone of quality assurance (QA) in analytical laboratories. techniques-ingenieur.frresearchgate.net International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for performing method validation. amsbiopharma.comich.orgeuropa.eu
A comprehensive quality assurance program involves using validated methods, qualified instrumentation, trained personnel, and Standard Operating Procedures (SOPs) for every step of the analytical process, from sample collection to data reporting. solubilityofthings.comfiveable.me
The key performance characteristics evaluated during method validation are outlined below:
Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.comich.org In chromatographic methods, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks and by analyzing blank matrix samples to check for interferences. ich.org
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. amsbiopharma.comich.org This is typically evaluated by analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and performing a linear regression analysis of the response versus concentration. ich.org
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often expressed as the percent recovery of a known amount of analyte spiked into a blank matrix. ich.org Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. ich.org
Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. ich.org
Reproducibility: Precision between laboratories (collaborative studies).
Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org It is commonly determined as the concentration that provides a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope. ich.org
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). ich.org It provides an indication of the method's reliability during normal usage.
The following table details the essential parameters of analytical method validation.
Interactive Data Table: Key Parameters for Analytical Method Validation| Parameter | Description | Common Acceptance Criteria (Example) |
|---|---|---|
| Specificity | Ability to measure the analyte in the presence of interferences (impurities, matrix components). amsbiopharma.com | No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | Direct correlation between analyte concentration and analytical signal. amsbiopharma.com | Correlation coefficient (r²) ≥ 0.99. |
| Range | Concentration interval where the method is accurate, precise, and linear. ich.org | Defined by linearity, accuracy, and precision studies. |
| Accuracy | Closeness of the measured value to the true value, often as % recovery. amsbiopharma.com | Typically 80-120% recovery for trace analysis. |
| Precision | Agreement among a series of measurements, expressed as Relative Standard Deviation (RSD). ich.org | Repeatability (RSD) ≤ 2% is common for assays, but may be higher (e.g., ≤ 15%) for trace impurity analysis. |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably quantified with acceptable accuracy and precision. ich.org | Signal-to-Noise Ratio ≥ 10. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. ich.org | No significant change in results when parameters are slightly varied. |
Emerging Research Directions and Future Perspectives on 4 2 Chlorophenoxy Aniline Hydrochloride
The diaryl ether motif, a core structural component of 4-(2-Chlorophenoxy)aniline (B1583174) hydrochloride, is prevalent in numerous natural products and synthetic compounds. This has spurred continuous research into the synthesis and application of molecules containing this framework. This article explores the emerging research directions and future perspectives concerning 4-(2-Chlorophenoxy)aniline hydrochloride, focusing on novel synthetic strategies, reactivity, computational analysis, materials science, and biochemical interactions.
Q & A
Q. What are the established synthetic routes for 4-(2-Chlorophenoxy)aniline hydrochloride, and what are the critical parameters affecting yield?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : Reacting 4-(2-chlorophenoxy)aniline with reagents like 2,4-dichlorobenzoyl chloride under anhydrous conditions, followed by HCl treatment to form the hydrochloride salt. Yields vary between 51–92% depending on stoichiometry and reaction time .
- Microwave-assisted synthesis : Using 2-(2-chlorophenoxy)aniline with acetylating agents under microwave irradiation achieves 96% yield, highlighting the importance of optimized energy input and reaction time .
Q. Critical parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions.
- Purification : HPLC or column chromatography is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., aromatic proton signals at δ 6.8–7.5 ppm and amine hydrochloride peaks at δ 4.2–5.0 ppm) .
- LCMS/HPLC : Retention time and mass-to-charge ratio () verify molecular weight (e.g., for the free base) and purity (>95%) .
- Elemental analysis : Matches theoretical C, H, N, and Cl content to validate stoichiometry .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses involving this compound?
Answer:
- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb excess HCl or water during amidation .
- Catalytic additives : Pd/C or CuI accelerates coupling reactions, reducing reaction time and improving selectivity .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time from hours to minutes (e.g., 96% yield in 20 minutes vs. 51–90% over 12–24 hours) .
Q. Example optimization table :
| Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Conventional | DMF, 80°C, 24 h | 51–90% | 90–95% | |
| Microwave-assisted | DMF, 100°C, 20 min, 300 W irradiation | 96% | >99% |
Q. What strategies resolve conflicting spectral data (e.g., NMR vs. LCMS) when characterizing derivatives of this compound?
Answer:
- Multi-technique validation : Cross-check H NMR coupling constants with NOESY/ROESY to confirm stereochemistry discrepancies.
- High-resolution MS : Resolves ambiguities in LCMS data (e.g., distinguishing isotopic clusters for Cl atoms) .
- X-ray crystallography : Provides definitive structural confirmation if crystalline derivatives are obtainable .
Q. How do computational approaches (e.g., DFT) enhance understanding of the compound’s reactivity in catalytic systems?
Answer:
- Reactivity prediction : DFT calculations model electron density distribution, identifying nucleophilic/electrophilic sites (e.g., the amine group’s lone pair facilitates coordination with metal catalysts) .
- Transition state analysis : Simulates energy barriers for reactions like Suzuki-Miyaura coupling, guiding catalyst selection (e.g., Pd vs. Ni) .
- Solvent effects : COSMO-RS simulations predict solvation energies, optimizing solvent choice for solubility and stability .
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
Answer:
- Heat dissipation : Exothermic reactions require jacketed reactors or gradual reagent addition to prevent runaway conditions .
- Purification at scale : Replace HPLC with recrystallization (e.g., using ethanol/water mixtures) or centrifugal partitioning chromatography .
- Batch consistency : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
